molecular formula C7H3ClF3N3 B13938860 2-Chloro-6-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine

2-Chloro-6-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B13938860
M. Wt: 221.57 g/mol
InChI Key: IOMUSFGDRUPXMO-UHFFFAOYSA-N
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Description

2-Chloro-6-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core with a chlorine atom at the 2-position and a trifluoromethyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-4,5-dichloropyrimidine with trifluoroacetic acid and a suitable base, followed by cyclization to form the desired pyrrolo[2,3-d]pyrimidine ring system .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) can be used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 2-amino-6-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine .

Scientific Research Applications

2-Chloro-6-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-6-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes or receptors involved in disease pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

    2-Chloro-5-(trifluoromethyl)pyridine: Another heterocyclic compound with similar structural features but different biological activities.

    Trifluoromethyl-substituted pyrimidines: These compounds share the trifluoromethyl group but differ in their core structures and applications.

Uniqueness: 2-Chloro-6-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H3ClF3N3

Molecular Weight

221.57 g/mol

IUPAC Name

2-chloro-6-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C7H3ClF3N3/c8-6-12-2-3-1-4(7(9,10)11)13-5(3)14-6/h1-2H,(H,12,13,14)

InChI Key

IOMUSFGDRUPXMO-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC2=NC(=NC=C21)Cl)C(F)(F)F

Origin of Product

United States

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